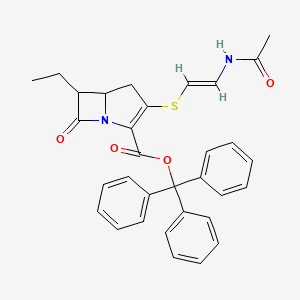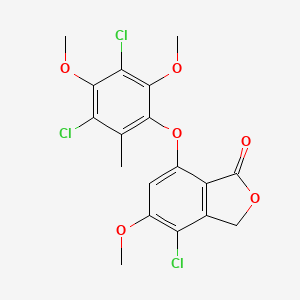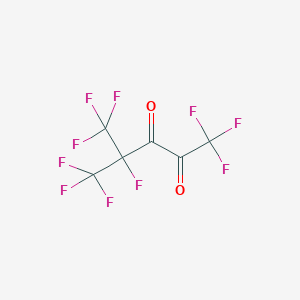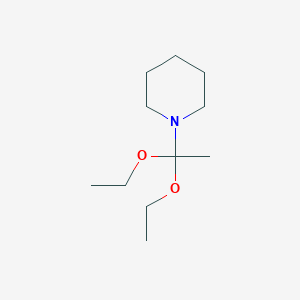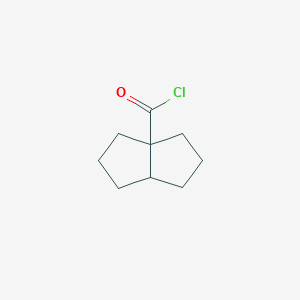
Hexahydropentalene-3a(1H)-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydropentalene-3a(1H)-carbonyl chloride is a chemical compound with the molecular formula C9H14O2. It is a derivative of pentalene, a bicyclic hydrocarbon, and features a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropentalene-3a(1H)-carbonyl chloride typically involves the hydrogenation of pentalene derivatives followed by the introduction of the carbonyl chloride group. The hydrogenation process is usually carried out under high pressure and in the presence of a catalyst such as palladium on carbon. The subsequent chlorination can be achieved using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of the carbonyl chloride group.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydropentalene-3a(1H)-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to hexahydropentalene-3a(1H)-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and hydrogen sulfide (H2S) under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Hexahydropentalene-3a(1H)-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of hexahydropentalene-3a(1H)-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Hexahydropentalene-3a(1H)-carbonyl chloride can be compared with other similar compounds such as:
Hexahydropentalene-3a(1H)-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Hexahydropentalene-3a(1H)-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
Octahydropentalene-3a-carboxylic acid: A fully hydrogenated derivative with a carboxylic acid group.
The uniqueness of this compound lies in its carbonyl chloride functional group, which imparts distinct reactivity and potential for diverse chemical transformations.
Propiedades
Número CAS |
72009-31-5 |
|---|---|
Fórmula molecular |
C9H13ClO |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-8(11)9-5-1-3-7(9)4-2-6-9/h7H,1-6H2 |
Clave InChI |
PUNLUMLPSVDWNR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC2(C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)


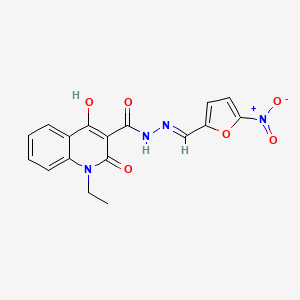
silane](/img/structure/B14456542.png)
